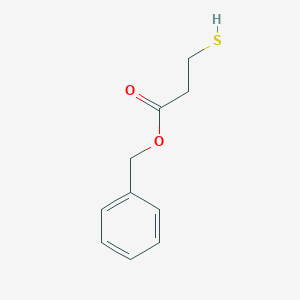
Benzyl 3-sulfanylpropanoate
Description
Benzyl 3-sulfanylpropanoate (CAS: 16850-00-3) is an organic compound with the molecular formula C₁₀H₁₂O₂S and a molecular mass of 196.264 g/mol . It is a benzyl ester derivative of 3-mercaptopropanoic acid (3-sulfanylpropanoic acid), characterized by a thiol (-SH) group on the propanoate chain. Its IUPAC name is phenylmethyl 3-sulfanylpropanoate, and it is also referred to as 3-mercaptopropionic acid benzyl ester .
The compound is structurally defined by a benzene ring (C₆H₅) attached via an ester linkage to a three-carbon chain terminating in a sulfhydryl group.
Properties
CAS No. |
16850-00-3 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
benzyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c11-10(6-7-13)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |
InChI Key |
DFMOIQHWZVGRSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCS |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCS |
Synonyms |
3-Mercaptopropionic acid benzyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl 3-sulfanylpropanoate belongs to the broader class of benzyl esters and thiol-containing compounds. Below is a detailed comparison with structurally analogous molecules, focusing on molecular properties, functional groups, and applications.
Comparison with Other Benzyl Esters
Table 1: Structural and Physical Properties of Benzyl Esters
Key Observations :
- Functional Group Influence: The -SH group in this compound distinguishes it from other benzyl esters like benzyl benzoate or benzyl acetate, which lack sulfur. This group enhances nucleophilic reactivity, making it useful in thiol-ene click chemistry or as a reducing agent.
- Mass and Polarity : The sulfur atom increases molecular mass compared to benzyl acetate (196 vs. 150 g/mol) and likely reduces water solubility due to the hydrophobic -SH group.
- Applications: Benzyl benzoate is widely used in scabies treatment (87% cure rate in clinical trials ), whereas this compound’s applications are less documented but may involve niche synthetic roles.
Comparison with Thiol-Containing Compounds
Table 2: Thiol Derivatives and Their Properties
Key Observations :
- Ester vs. Acid: Unlike 3-mercaptopropionic acid, this compound’s ester group reduces acidity (pKa of -SH ~10 vs. carboxylic acid’s ~5) and alters solubility.
- Stability : The benzyl ester may offer improved stability over free thiols, which are prone to oxidation.
Q & A
Q. Advanced
- SAR Studies: Replace the benzyl group with substituted aryl rings (e.g., 4-methoxybenzyl) to modulate lipophilicity.
- Thiol Bioisosteres: Substitute –SH with –SeH or –NH₂ to alter redox potential.
- Click Chemistry: Introduce triazole moieties via CuAAC for enhanced stability. Biological assays (e.g., enzyme inhibition, cytotoxicity) validate these modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


